molecular formula C17H18O2 B010298 2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane CAS No. 19574-83-5

2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane

Cat. No.: B010298
CAS No.: 19574-83-5
M. Wt: 254.32 g/mol
InChI Key: HSWANLPNPVOYOV-UHFFFAOYSA-N
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Description

2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane is an organic compound with the molecular formula C17H18O2 It is a member of the oxirane family, which are three-membered cyclic ethers This compound is characterized by the presence of an oxirane ring attached to a methoxy group, which is further connected to a phenyl and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane typically involves the reaction of 2-methylphenyl phenylmethanol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired oxirane compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts, where the compound can interact with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Styrene oxide: Another oxirane compound with a phenyl group attached to the oxirane ring.

    Epichlorohydrin: An oxirane compound with a chloromethyl group.

    Propylene oxide: A simpler oxirane compound with a methyl group attached to the oxirane ring.

Uniqueness

2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane is unique due to the presence of both a phenyl and a 2-methylphenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

2-[[(2-methylphenyl)-phenylmethoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-7-5-6-10-16(13)17(19-12-15-11-18-15)14-8-3-2-4-9-14/h2-10,15,17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWANLPNPVOYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391267
Record name 2-{[(2-methylphenyl)(phenyl)methoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19574-83-5
Record name 2-{[(2-methylphenyl)(phenyl)methoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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